molecular formula C11H11N3O2 B2573021 Ethyl 4-aminoquinazoline-7-carboxylate CAS No. 2248310-51-0

Ethyl 4-aminoquinazoline-7-carboxylate

Cat. No.: B2573021
CAS No.: 2248310-51-0
M. Wt: 217.228
InChI Key: UVZZLOFXQPXYMY-UHFFFAOYSA-N
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Description

Ethyl 4-aminoquinazoline-7-carboxylate is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinazoline-7-carboxylate typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminoquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological and chemical properties .

Mechanism of Action

The mechanism of action of ethyl 4-aminoquinazoline-7-carboxylate primarily involves the inhibition of EGFR tyrosine kinase. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-aminoquinazoline-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications compared to other quinazoline derivatives .

Properties

IUPAC Name

ethyl 4-aminoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-14-10(8)12/h3-6H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZZLOFXQPXYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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